molecular formula C23H25ClN2O3 B2409121 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903585-67-1

3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2409121
CAS No.: 903585-67-1
M. Wt: 412.91
InChI Key: IPRGSRJWLURXMH-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a bicyclic chromen core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a 7-ethoxy side chain terminating in a 4-methylpiperazine moiety. Its molecular formula is C₂₃H₂₄ClN₂O₃, with a molecular weight of 429.91 g/mol . The 4-methylpiperazine group enhances solubility and modulates interactions with biological targets, such as enzymes or receptors, while the 4-chlorophenyl group contributes to lipophilicity and binding affinity .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-16-22(17-3-5-18(24)6-4-17)23(27)20-8-7-19(15-21(20)29-16)28-14-13-26-11-9-25(2)10-12-26/h3-8,15H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRGSRJWLURXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic derivative belonging to the chromone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of the compound is C23H28ClN3O3C_{23}H_{28}ClN_{3}O_{3} with a molecular weight of 433.93 g/mol. The structure comprises a chromone core substituted with a 4-chlorophenyl group and a piperazine moiety, which is known to enhance bioactivity.

PropertyValue
Chemical FormulaC23H28ClN3O3C_{23}H_{28}ClN_{3}O_{3}
Molecular Weight433.93 g/mol
IUPAC Name3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl chromones possess potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Chromone derivatives have demonstrated notable free radical-scavenging activities, which are attributed to their phenolic structures that can donate hydrogen atoms to reactive species .

Anti-inflammatory Effects

In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenases. This inhibition can lead to reduced inflammation, making it a potential candidate for treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies have shown that 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Protein Binding : Docking studies indicate strong interactions with target proteins involved in inflammation and cancer pathways, suggesting a multi-target approach in its pharmacological action .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several chromone derivatives against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity for certain derivatives, highlighting the potential of chlorophenyl substitutions in enhancing efficacy .
  • Cytotoxicity Assessment : In an experimental setup involving MCF-7 cells, the compound showed IC50 values indicative of significant cytotoxic effects, warranting further investigation into its mechanisms and potential therapeutic applications .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities, making it a subject of interest in drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of chromenone possess significant antibacterial and antifungal properties. For instance, compounds similar to 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have demonstrated effective inhibition against various pathogens with minimum inhibitory concentrations (MIC) ranging from micromolar to nanomolar levels .
  • Anticancer Potential : Research indicates that chromenone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the piperazine group is believed to enhance the selectivity and potency against tumor cells .
  • Neurological Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : In a study assessing the antimicrobial properties of various chromenone derivatives, 3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibited an inhibition zone diameter ranging from 16 to 26 mm against tested bacterial strains. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .
  • Cancer Cell Line Studies : A series of in vitro assays on breast cancer cell lines demonstrated that the compound induced significant cell death at low concentrations while sparing normal cells, indicating a favorable therapeutic index .
  • Neuroprotection Research : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, presenting a potential avenue for neuroprotective drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns on the Chromen-4-one Core

The chromen-4-one scaffold is highly versatile. Key structural variations among analogs include:

  • Position 3 substituents : 4-Chlorophenyl (target compound) vs. 4-methoxyphenyl (, compounds 10–16) or 4-hydroxyphenyl (, compounds 14–15).
  • Position 2 substituents : Methyl group (target) vs. trifluoromethyl () or hydrogen ().
  • Position 7 substituents: Ethoxy-linked 4-methylpiperazine (target) vs. benzylamino (, compound 10), dibenzylamino (compound 11), or hydroxyethyl-piperazine ().
Table 1: Structural Modifications and Their Implications
Compound (Source) Position 3 Substituent Position 7 Substituent Key Properties/Biological Activity
Target Compound 4-Chlorophenyl 2-(4-Methylpiperazin-1-yl)ethoxy Enhanced solubility via piperazine; potential kinase inhibition
7-Hydroxy-8-((4-methylpiperazinyl)methyl)-2-(trifluoromethyl) () 4-Chlorophenyl Trifluoromethyl + hydroxy-piperazine Increased metabolic stability (trifluoromethyl)
3-(4-Methoxyphenyl)-7-(benzylaminoethoxy) (, compound 10) 4-Methoxyphenyl Benzyl(methyl)aminoethoxy AChE/BuChE dual inhibition (76.1% yield)
3-(4-Hydroxyphenyl)-7-(piperidin-1-yl)ethoxy (, compound 14) 4-Hydroxyphenyl Piperidin-1-yl ethoxy Lower yield (15.8%), potential antioxidant activity
8-((4-(2-Hydroxyethyl)piperazinyl)methyl)-2-methyl () 4-Chlorophenyl Hydroxyethyl-piperazine Improved hydrophilicity for CNS penetration

Physicochemical and Crystallographic Properties

  • Crystal Packing : The title compound in (2-(4-methylphenyl)-7-propoxy-chromen-4-one) exhibits π-π stacking between chromen rings and intramolecular C–H···O interactions, stabilizing the crystal lattice . Similar interactions are expected in the target compound.
  • Solubility: Piperazine and hydroxyethyl-piperazine substitutions () improve aqueous solubility compared to non-polar analogs like compound 14 in .

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